5-Methylfuran-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylfuran-2-one can be synthesized through several methods. One common method involves the oxidation of furfural using hydrogen peroxide under various conditions . This method is considered environmentally friendly and efficient .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of furfural. This process involves the use of catalysts such as vanadium pentoxide (V2O5) and molybdenum trioxide (MoO3) to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxy-2-furanone.
Reduction: Reduction of this compound can yield 5-methylfuran.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: 5-Hydroxy-2-furanone.
Reduction: 5-Methylfuran.
Substitution: Depending on the nucleophile, various substituted furanones can be formed.
Scientific Research Applications
5-Methylfuran-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylfuran-2-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, it can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
- 2,5-Furandione, 3-methyl- (Citraconic anhydride)
- 2(3H)-Furanone, 5-methyl- (α-Angelica lactone)
Uniqueness
5-Methylfuran-2-one is unique due to its versatile reactivity and wide range of applications. Unlike some of its analogs, it can undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis . Additionally, its pleasant aroma makes it particularly useful in the flavor and fragrance industry .
Properties
IUPAC Name |
2-methyl-2H-furan-5-one;5-methyl-3H-furan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H6O2/c2*1-4-2-3-5(6)7-4/h2H,3H2,1H3;2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNMSNNGBWXTOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(=O)O1.CC1=CCC(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333-38-6 | |
Record name | 5-methylfuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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